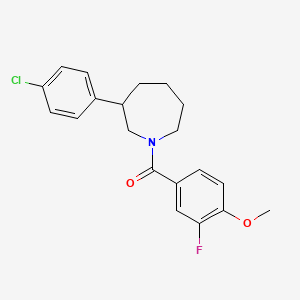

3-(4-chlorophenyl)-1-(3-fluoro-4-methoxybenzoyl)azepane

Description

Propriétés

IUPAC Name |

[3-(4-chlorophenyl)azepan-1-yl]-(3-fluoro-4-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClFNO2/c1-25-19-10-7-15(12-18(19)22)20(24)23-11-3-2-4-16(13-23)14-5-8-17(21)9-6-14/h5-10,12,16H,2-4,11,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBSPDGRGOJSZID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 3-(4-chlorophenyl)-1-(3-fluoro-4-methoxybenzoyl)azepane is a synthetic derivative belonging to the azepane class of compounds, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3-(4-chlorophenyl)-1-(3-fluoro-4-methoxybenzoyl)azepane can be represented as follows:

- Molecular Formula : CHClFNO

- Molecular Weight : 303.75 g/mol

- CAS Number : [insert CAS number if available]

The structure features a chlorophenyl group and a fluoromethoxybenzoyl moiety attached to an azepane ring, which contributes to its unique biological properties.

Anticancer Properties

Recent studies have indicated that azepane derivatives exhibit significant anticancer activity. For instance, compounds structurally similar to 3-(4-chlorophenyl)-1-(3-fluoro-4-methoxybenzoyl)azepane have shown efficacy in inhibiting the growth of various cancer cell lines. A study demonstrated that a related compound induced apoptosis in FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in cytotoxicity assays .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | FaDu | 15 | Apoptosis induction |

| Compound B | A549 | 12 | Cell cycle arrest |

| 3-(4-Chlorophenyl)-1-(3-Fluoro-4-Methoxybenzoyl)azepane | TBD | TBD | TBD |

Neuroprotective Effects

There is emerging evidence that azepane derivatives may possess neuroprotective properties. Compounds targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's disease. In vitro studies suggest that similar compounds can inhibit these enzymes, thereby enhancing cholinergic transmission and offering neuroprotection .

Interaction with Serotonin Receptors

Azepane derivatives have also been studied for their interaction with serotonin receptors, particularly the 5-HT receptor. These interactions are crucial for developing treatments for mood disorders such as depression and anxiety. The activity at these receptors suggests potential applications in psychiatric conditions .

Case Studies

Case Study 1: Anticancer Activity

In a controlled study, researchers synthesized a series of azepane derivatives and evaluated their anticancer properties against several tumor cell lines. The results indicated that modifications to the azepane structure significantly influenced cytotoxicity, with some compounds achieving IC50 values below 10 µM against aggressive cancer types.

Case Study 2: Neuroprotective Potential

A pharmacological evaluation of a related azepane compound demonstrated its ability to protect neuronal cells from oxidative stress-induced apoptosis. The study highlighted the compound's role in modulating oxidative stress pathways, suggesting its utility in neurodegenerative disease management.

Applications De Recherche Scientifique

3-(4-chlorophenyl)-1-(3-fluoro-4-methoxybenzoyl)azepane is a compound of interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on its therapeutic potential, synthetic methodologies, and relevant case studies.

Pharmaceutical Development

The azepane scaffold is often employed in the development of novel pharmaceuticals due to its ability to interact with biological targets. Research has indicated that compounds with similar structures exhibit activity against various diseases, including cancer and inflammatory disorders.

- Anticancer Activity : Studies have demonstrated that azepane derivatives can inhibit tumor growth by modulating signaling pathways involved in cell proliferation and apoptosis. For instance, compounds with similar substituents have shown promise in targeting specific kinases implicated in cancer progression .

- Anti-inflammatory Effects : The incorporation of methoxy groups into azepane derivatives has been linked to enhanced anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes, providing a basis for their use in treating conditions like rheumatoid arthritis .

Synthetic Methodologies

The synthesis of 3-(4-chlorophenyl)-1-(3-fluoro-4-methoxybenzoyl)azepane can be achieved through various organic reactions. Notable methods include:

- Multicomponent Reactions : These reactions allow for the simultaneous formation of multiple bonds, facilitating the construction of complex molecules from simpler precursors. This approach is particularly useful in pharmaceutical synthesis where efficiency and yield are critical .

- Name Reactions : The application of name reactions such as the Diels-Alder reaction or the Mannich reaction has been explored for synthesizing azepane derivatives. These reactions provide a strategic framework for introducing functional groups that enhance biological activity .

Case Study 1: Anticancer Compound Development

A study focused on a series of azepane derivatives demonstrated that modifications at the benzoyl position significantly influenced anticancer activity. The compound was tested against various cancer cell lines, showing IC50 values in the low micromolar range, indicating potent activity against breast and lung cancer cells .

Case Study 2: Anti-inflammatory Activity Assessment

In another investigation, a related azepane derivative was evaluated for its anti-inflammatory effects in animal models of arthritis. The results indicated a substantial reduction in swelling and pain, correlating with decreased levels of inflammatory markers in serum .

Table 1: Comparison of Biological Activities

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Azepane A | Anticancer | 10 | |

| Azepane B | Anti-inflammatory | 5 | |

| Azepane C | Anticancer | 15 |

Table 2: Synthetic Methods Overview

| Method | Description | Advantages |

|---|---|---|

| Multicomponent Reactions | Combines multiple reactants into one product | High efficiency |

| Diels-Alder Reaction | Forms cyclic compounds from diene and dienophile | Versatile and widely applicable |

Comparaison Avec Des Composés Similaires

3-(4-Fluorophenyl)azepane

- Molecular Formula : C₁₂H₁₆FN

- Molecular Weight : 193.26 g/mol

- Key Differences: Lacks the benzoyl group and methoxy substituent present in the target compound. Fluorine at the para position of the phenyl ring vs. chlorine in the target.

1-(4-Chloro-3-Nitrobenzenesulfonyl)azepane

- Molecular Formula : C₁₂H₁₅ClN₂O₄S

- Molecular Weight : 318.77 g/mol

- Key Differences: Contains a sulfonyl group and nitro substituent instead of a benzoyl group. The electron-withdrawing nitro group may reduce metabolic stability compared to the electron-donating methoxy group in the target compound.

Functional Analogues: Halogen-Substituted Chalcones

Chalcones with halogen substituents (e.g., 4-chlorophenyl or 3-bromophenyl groups) provide insights into halogen effects on bioactivity:

Example Compounds :

(E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-one IC₅₀: >1,484.75 µg/mL (non-cytotoxic)

(E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-one

- IC₅₀ : 100 µg/mL (moderate cytotoxicity)

Key Observations :

- Halogen Position : Meta-substituted bromine (Compound 3) enhances cytotoxicity compared to para-substituted chlorine (Compound 1), suggesting positional effects on activity .

- Halogen Type : Bromine’s larger atomic radius and polarizability may improve binding affinity compared to chlorine, though fluorine’s electronegativity (as in the target compound) could optimize target selectivity .

- Scaffold Differences : Chalcones (α,β-unsaturated ketones) exhibit distinct reactivity and mechanisms compared to azepanes, limiting direct pharmacological comparisons but highlighting halogen-driven trends .

Substituent Effects

- Methoxy Group : The 4-methoxy group in the target compound may enhance membrane permeability via lipophilicity, whereas nitro or sulfonyl groups (as in ) could reduce it .

- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity may improve metabolic stability and target binding compared to chlorine, though chlorine’s hydrophobicity might enhance tissue penetration .

Q & A

Q. What are the optimized synthetic routes for 3-(4-chlorophenyl)-1-(3-fluoro-4-methoxybenzoyl)azepane, and how can reaction yields be improved?

The synthesis typically involves multi-step processes, such as coupling azepane derivatives with substituted benzoyl chlorides. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reactivity for acylation reactions .

- Catalysts : Use of bases like NaH or K₂CO₃ to deprotonate intermediates and facilitate nucleophilic substitution .

- Purification : Column chromatography with gradients (e.g., EtOAc/hexane) and additives (e.g., 0.25% Et₃N) reduces byproducts and improves purity .

Yield optimization may require iterative adjustments to temperature (room temp. vs. reflux) and stoichiometric ratios of reactants.

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

- X-ray crystallography : Resolves stereochemistry and confirms the azepane ring conformation (e.g., chair vs. boat) .

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy vs. fluoro groups) and detects impurities .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₉H₁₈ClFNO₂) and isotopic patterns .

Q. What preliminary biological assays are recommended to explore its pharmacological potential?

- Receptor binding assays : Screen against GPCRs or neurotransmitter transporters, given structural similarities to neuroactive azepane derivatives .

- Enzyme inhibition studies : Test interactions with cytochrome P450 isoforms due to the methoxybenzoyl group’s metabolic stability .

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa or HepG2) to identify therapeutic windows .

Advanced Research Questions

Q. How can contradictions in biological activity data between in vitro and in vivo studies be resolved?

- Pharmacokinetic profiling : Assess bioavailability and metabolic pathways (e.g., hepatic glucuronidation of the methoxy group) that may reduce in vivo efficacy .

- Dosage calibration : Adjust concentrations based on plasma protein binding assays to account for free compound availability .

- Impurity analysis : Use HPLC-MS to detect trace byproducts (e.g., dehalogenated derivatives) that may antagonize activity .

Q. What strategies enable enantioselective synthesis of this compound for stereochemical activity relationship (SAR) studies?

- Chiral auxiliaries : Introduce temporary chiral groups during azepane ring formation, followed by cleavage .

- Asymmetric catalysis : Employ palladium or organocatalysts to control stereochemistry at the benzoyl-azepane junction .

- Dynamic resolution : Utilize enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers .

Q. How do substituent modifications (e.g., chloro vs. fluoro groups) impact target selectivity?

- Electron-withdrawing effects : Fluorine’s electronegativity enhances binding to polar enzyme active sites, while chlorine increases lipophilicity and membrane penetration .

- Comparative SAR : Synthesize analogs (e.g., 3-(4-bromophenyl) derivatives) and test affinity shifts via surface plasmon resonance (SPR) .

Q. What computational methods are effective for predicting off-target interactions?

- Molecular docking : Simulate binding poses with homology models of related targets (e.g., serotonin receptors) .

- QSAR modeling : Correlate substituent physicochemical properties (e.g., logP, polar surface area) with toxicity profiles .

- MD simulations : Analyze stability of ligand-receptor complexes over nanosecond timescales .

Q. How can environmental fate studies be designed to assess ecological risks of this compound?

- Biodegradation assays : Monitor degradation products in soil/water matrices using LC-MS/MS .

- Ecotoxicity testing : Evaluate effects on Daphnia magna or algae growth to estimate EC₅₀ values .

- Bioaccumulation potential : Calculate octanol-water partition coefficients (logKow) from HPLC retention times .

Methodological Notes

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.